2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C17H19N5O3S3 and its molecular weight is 437.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized using click chemistry approaches, characterized by spectroscopic techniques like IR, NMR, and MS, and analyzed for thermal stability (Govindhan et al., 2017).
Biological Applications
- Cytotoxicity studies have been conducted to evaluate the compound's effects on biological systems. Additionally, fluorescence spectroscopy has been utilized to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).
- Molecular docking studies provide insights into the interactions of such molecules with carrier proteins, which can be critical for understanding their role in biological systems and potential therapeutic applications (Govindhan et al., 2017).
Potential Anti-Microbial Properties
- Some studies indicate that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. This suggests the potential for this compound to be used in the development of new antimicrobial agents (Vankadari et al., 2013).
Antitubercular Activity
- Research on derivatives of similar compounds has revealed potent anti-tubercular activities, especially when the compound has certain electron donating substituents. This indicates the potential for this compound to be explored for its effectiveness against tuberculosis (Venugopal et al., 2020).
Wound-Healing Potential
- Derivatives of this compound have shown significant wound healing properties in vivo, indicating a potential application in medicinal chemistry for healing wounds (Vinaya et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that benzothiazole 2-sulfide, a component of the compound, behaves as a pseudohalide nucleofuge . This property was exploited to overcome the problematic displacement of chloride in related compounds
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. The compound’s structure suggests that it might interact with sulfur–nitrogen heterocycles, which have diverse applications in both biological and materials sciences . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Related compounds have shown activity as large neutral amino acid transporter 1 (lat1) inhibitors . LAT1 is highly upregulated in various types of human cancer, making it an important drug target for cancer treatment
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S3/c1-21-11-18-20-16(21)28(24,25)12-6-8-22(9-7-12)15(23)10-26-17-19-13-4-2-3-5-14(13)27-17/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPJUSTXMJXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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